![molecular formula C9H18ClNO B2664301 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride CAS No. 1309976-16-6](/img/structure/B2664301.png)
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride:
Pharmaceutical Development
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting neurological and psychiatric disorders. Researchers explore its potential in developing new medications with improved efficacy and reduced side effects .
Chemical Synthesis
This compound serves as a valuable reagent in organic chemistry for the synthesis of complex molecules. Its stability and reactivity make it suitable for creating novel chemical entities, which can be further explored for various industrial applications. It is particularly useful in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry .
Catalysis Research
In catalysis, 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is studied for its potential as a catalyst or catalyst precursor. Its ability to facilitate chemical reactions under mild conditions makes it an attractive candidate for green chemistry applications. Researchers are investigating its role in promoting efficient and sustainable chemical processes .
Material Science
The compound is also explored in the field of material science for the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the creation of advanced composites and coatings.
Biological Studies
In biological research, 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is used to study its effects on various biological systems. Its interactions with enzymes and receptors are of particular interest, as they can provide insights into the development of new therapeutic agents. Researchers are also exploring its potential as a tool for probing biological pathways .
Agricultural Chemistry
The compound is investigated for its potential use in agricultural chemistry, particularly as a component in the formulation of agrochemicals. Its properties may contribute to the development of more effective pesticides and herbicides, which can help in improving crop yields and reducing environmental impact .
Environmental Science
In environmental science, 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is studied for its potential applications in pollution control and remediation. Its ability to interact with various pollutants makes it a candidate for developing new methods for environmental cleanup. Researchers are exploring its use in removing contaminants from water and soil.
Analytical Chemistry
The compound is also used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application is crucial for ensuring the accuracy and reliability of analytical results in various scientific studies .
Sigma-Aldrich ChemicalBook Benchchem
Propiedades
IUPAC Name |
3,3-dimethyl-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZAWNLUXUAFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2CCCC2N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

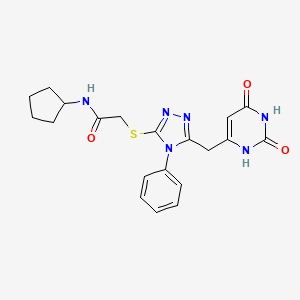
![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)
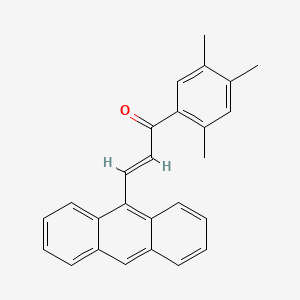
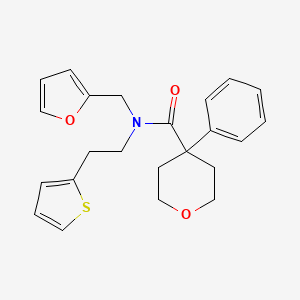
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)
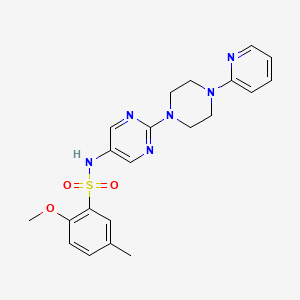
![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
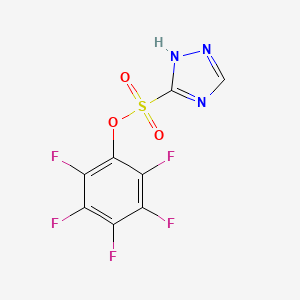
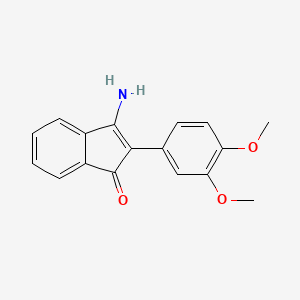
![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)
